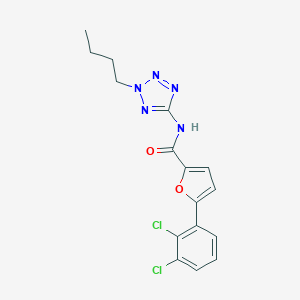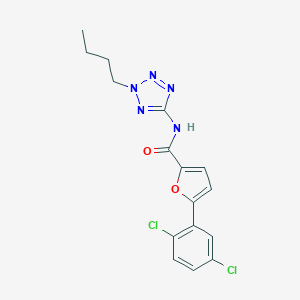![molecular formula C24H28N2O4S B283307 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. This chemical compound has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, cardiovascular diseases, and neurological disorders. In
Wirkmechanismus
The mechanism of action of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide involves the inhibition of various enzymes and receptors. In cancer cells, it inhibits the activity of histone deacetylases (HDACs), which leads to the induction of apoptosis. In cardiovascular diseases, it activates the peroxisome proliferator-activated receptor gamma (PPARγ), which leads to the reduction of blood pressure and improvement of endothelial function. In neurological disorders, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. In cardiovascular diseases, it reduces blood pressure by decreasing the activity of the renin-angiotensin-aldosterone system (RAAS) and increasing the activity of the nitric oxide (NO) pathway. In neurological disorders, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. The advantages include its high solubility in water and organic solvents, its ability to inhibit various enzymes and receptors, and its potential therapeutic applications in various fields. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide. These include the development of more efficient synthesis methods, the determination of its optimal dosage and administration route, the evaluation of its potential toxicity and side effects, and the exploration of its potential therapeutic applications in other fields, such as immunology and infectious diseases.
Synthesemethoden
The synthesis of 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The second step involves the reduction of 4-nitrochalcone to 4-aminochalcone using sodium borohydride. The third step involves the reaction of 4-aminochalcone with benzyl chloride in the presence of potassium carbonate to form 4-(4-benzyloxy-3-ethoxybenzyl)aminochalcone. The fourth step involves the reaction of 4-(4-benzyloxy-3-ethoxybenzyl)aminochalcone with sulfonamide to form 4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. In cardiovascular diseases, it has been shown to reduce blood pressure and improve endothelial function. In neurological disorders, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Molekularformel |
C24H28N2O4S |
|---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
4-[2-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O4S/c1-2-29-24-16-21(10-13-23(24)30-18-20-6-4-3-5-7-20)17-26-15-14-19-8-11-22(12-9-19)31(25,27)28/h3-13,16,26H,2,14-15,17-18H2,1H3,(H2,25,27,28) |
InChI-Schlüssel |
SOEYUDFSHJCWTE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![4-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283251.png)